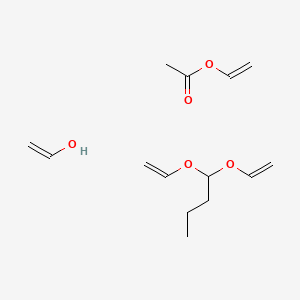

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

Description

Properties

IUPAC Name |

1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2.C4H6O2.C2H4O/c1-4-7-8(9-5-2)10-6-3;1-3-6-4(2)5;1-2-3/h5-6,8H,2-4,7H2,1H3;3H,1H2,2H3;2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNFCYZWIQZWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27360-07-2 | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27360-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27360-07-2 | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetalization of Polyvinyl Alcohol (PVA) with n-Butanal

The foundational approach for synthesizing polyvinyl butyral (PVB)—a related polymer—involves the acid-catalyzed acetalization of PVA with n-butanal. This method has been adapted for producing 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate by introducing vinyl acetate monomers during polymerization.

Reaction Mechanism :

-

Protonation : n-Butanal is protonated under acidic conditions.

-

Hemiacetal Formation : The protonated n-butanal reacts with hydroxyl groups on PVA to form a hemiacetal intermediate.

-

Acetalization : The hemiacetal loses water and reacts with adjacent hydroxyl groups to form acetal linkages.

Typical Conditions :

Copolymerization with Vinyl Acetate

To incorporate vinyl acetate units, a two-step process is employed:

-

Free Radical Polymerization : Vinyl acetate and vinyl alcohol monomers are polymerized using initiators like azobisisobutyronitrile (AIBN).

-

Post-Acetalization : The resulting copolymer is treated with n-butanal under acidic conditions to introduce butyral groups.

Key Parameters :

Advanced Catalytic Approaches

Deep Eutectic Solvents (DES) as Catalysts

DES, such as choline chloride-urea mixtures, have replaced traditional acids due to their dual catalytic and dispersive roles.

Advantages :

-

Reusability : DES can be recycled for 5–7 cycles without significant activity loss.

-

Enhanced Dispersion : Reduces particle size (d~p~) to 3–3.5 μm, critical for film applications.

Optimized Conditions (RSM/ANN Models) :

| Variable | Optimal Range | Impact on AD/d~p~ |

|---|---|---|

| DES Dosage | 8–10 wt% | Maximizes AD (81–83%) |

| n-Butanal Concentration | 1.5–2.0 mol/L | Minimizes d~p~ (3.2 μm) |

| Aging Temperature | 95–100°C | Balances AD and energy use |

Enzymatic Catalysis

Recent patents explore lipase-catalyzed transesterification for greener synthesis:

-

Enzyme : Candida antarctica lipase B immobilized on acrylic resin.

Process Variables and Optimization

Temperature-Controlled Stages

Particle Size Control

-

DES Role : Acts as a dispersant, preventing agglomeration and ensuring uniform d~p~.

-

Stirring Rate : 400–600 rpm optimal for maintaining suspension stability.

Industrial-Scale Production

Continuous Flow Reactors

Patent EP3984739A1 details a modified twin-screw extruder for continuous synthesis:

-

Steps :

Output : Pellets (2–8 mm diameter) suitable for film casting.

Quality Control Metrics

-

Acetalization Degree (AD) : Measured via FTIR (C-O-C stretch at 1,140 cm⁻¹).

-

Thermal Stability : TGA shows decomposition onset at 220–240°C.

Recent Innovations

Nanoparticle Integration

Chemical Reactions Analysis

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate undergoes various chemical reactions, including cross-linking reactions. For instance, it can be cross-linked using benzoyl peroxide, which produces radicals that react with the polymer, forming cross-links . This cross-linking enhances the polymer’s resistance, toughness, and adhesion properties . Common reagents used in these reactions include benzoyl peroxide and other peroxides .

Scientific Research Applications

Chemical Properties and Structure

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate has the chemical formula and is characterized by its polymeric structure, which imparts unique properties such as flexibility, adhesion, and solubility in organic solvents. These properties make it suitable for various industrial applications.

Polymer Production

- Adhesives and Coatings : This compound is used in the formulation of adhesives due to its excellent bonding properties. It provides strong adhesion to substrates such as glass, metal, and plastics. Its application in coatings enhances durability and resistance to environmental factors.

- Film Formation : The ability to form films makes it an essential ingredient in protective coatings for surfaces that require resistance to moisture and chemicals.

| Application | Description |

|---|---|

| Adhesives | Strong bonding capabilities for various substrates |

| Coatings | Enhanced durability and moisture resistance |

| Film Formation | Protective films for surfaces against environmental damage |

Composite Materials

- Reinforced Plastics : When combined with fillers or fibers, this compound enhances the mechanical properties of composite materials, making them suitable for automotive and aerospace applications.

Formulation of Cosmetic Products

- Emulsifiers and Stabilizers : In cosmetic formulations, this compound serves as an emulsifier that stabilizes oil-in-water mixtures. It helps maintain the consistency and texture of creams and lotions.

- Film Formers : Its film-forming ability allows for the creation of long-lasting cosmetic products that adhere well to skin or hair.

| Application | Role in Cosmetics |

|---|---|

| Emulsifiers | Stabilizes mixtures in creams and lotions |

| Film Formers | Provides long-lasting adherence in cosmetic products |

Biogenic Hydrogen Carrier

Recent studies have highlighted the potential of this compound in hydrogen storage systems. The ethanol-ethyl acetate system has been investigated for its efficiency in storing hydrogen produced from renewable resources. This cyclic process utilizes the compound's properties to facilitate hydrogen release while maintaining carbon integrity.

- Efficiency : The system has shown an overall efficiency of 78%, making it a promising candidate for sustainable energy applications such as seasonal energy storage.

| Aspect | Details |

|---|---|

| Efficiency | 78% overall efficiency in hydrogen storage |

| Process | Utilizes cyclic reactions to release hydrogen |

Case Study 1: Adhesive Performance

A study conducted on the adhesive performance of poly(vinyl butyral) demonstrated its superior bonding strength compared to traditional adhesives. The results indicated that it outperformed standard adhesives in both shear strength and peel adhesion tests.

Case Study 2: Cosmetic Stability

Research on cosmetic formulations containing this compound showed improved stability over time. Products maintained their intended texture and effectiveness throughout their shelf life, indicating its role as a reliable stabilizer.

Mechanism of Action

The mechanism of action of poly(vinyl butyral) involves its ability to form strong adhesive bonds with various surfaces. This is achieved through the formation of hydrogen bonds and other intermolecular forces between the polymer and the substrate . The polymer’s flexibility and toughness allow it to distribute impact forces effectively, making it suitable for applications requiring high impact resistance .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Property |

|---|---|---|---|---|

| 1,1-Bis(ethenoxy)butane | C₈H₁₄O₂ | 142.20 | 27360-07-2* | Polymer backbone component |

| Ethenyl Acetate | C₄H₆O₂ | 86.09 | 108-05-4 | Monomer for PVAc |

| 1,4-Bis(ethenoxy)butane | C₈H₁₄O₂ | 142.20 | 3891-33-6 | Crosslinker |

| 1,1-Bis(allyloxy)butane | C₁₀H₁₈O₂ | 170.25 | 35020-94-1 | Radical polymerization |

Table 2: Comparative Reactivity in Catalytic Reactions

Biological Activity

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The compound consists of multiple functional groups, including vinyl and acetate moieties, which contribute to its reactivity and interaction with biological systems. Its molecular formula can be expressed as CHO, where the exact values of , , and depend on the specific structural arrangement.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Cytotoxic Effects : Preliminary investigations indicate that it may induce cytotoxicity in certain cancer cell lines, highlighting its potential in cancer therapeutics.

- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The mechanism of action appears to involve disruption of the bacterial cell membrane.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following exposure to concentrations greater than 50 µg/mL. This suggests that the compound may activate intrinsic apoptotic pathways.

Case Study 3: Anti-inflammatory Effects

Research focusing on inflammatory markers demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings support its potential application in managing inflammatory conditions.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, thereby altering cellular signaling cascades.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing copolymers of 1,1-bis(ethenoxy)butane, ethenol, and ethenyl acetate?

- Methodology : Use free-radical polymerization under inert atmospheres (e.g., nitrogen) with initiators like azobisisobutyronitrile (AIBN). Monitor monomer stoichiometry (e.g., 1:1:1 molar ratios) to control crosslinking density. Post-polymerization purification via precipitation in non-solvents (e.g., methanol) removes unreacted monomers .

- Key Tools : Gas chromatography (GC) to track monomer consumption; gel permeation chromatography (GPC) for molecular weight analysis.

Q. How can the thermal stability of terpolymers involving these compounds be experimentally evaluated?

- Methodology : Perform thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Compare decomposition onset temperatures (Td) across copolymer compositions. Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg) to correlate with crosslink density .

- Data Interpretation : Higher Td values indicate enhanced stability from 1,1-bis(ethenoxy)butane’s ether linkages.

Q. What safety protocols are critical when handling ethenyl acetate in polymerization experiments?

- Methodology : Use fume hoods to avoid inhalation (H332 hazard). Wear nitrile gloves (H312 hazard) and avoid skin contact. Monitor vapor concentrations with real-time sensors. Quench reactions with inhibitors (e.g., hydroquinone) to prevent runaway polymerization .

Advanced Research Questions

Q. How does the tautomerism of ethenol (vinyl alcohol → acetaldehyde) influence copolymerization kinetics with ethenyl acetate?

- Methodology : Conduct <sup>13</sup>C NMR in situ to track tautomeric equilibrium. Adjust reaction pH (e.g., acidic conditions stabilize vinyl alcohol) and use low temperatures (−20°C) to minimize acetaldehyde formation. Kinetic studies via stopped-flow spectroscopy quantify propagation rates .

- Contradictions : Discrepancies in reactivity ratios may arise from competing tautomers; use DFT calculations to model transition states .

Q. What strategies resolve contradictions in copolymer composition data from NMR vs. elemental analysis?

- Methodology : Cross-validate using triple-detection GPC (light scattering, viscometry, refractive index) to account for branching. Synchrotron X-ray scattering detects phase-separated domains in bulk copolymers. Elemental analysis (CHNS/O) verifies stoichiometry when NMR signals overlap (e.g., ethenoxy vs. acetate protons) .

Q. How do interpenetrating polymer networks (IPNs) incorporating 1,1-bis(ethenoxy)butane enhance mechanical properties?

- Methodology : Synthesize sequential IPNs by swelling a pre-polymerized network with secondary monomers (e.g., ethenol). Analyze tensile strength via dynamic mechanical analysis (DMA) and compare with non-IPN controls. Small-angle neutron scattering (SANS) reveals domain sizes (~10–100 nm) .

- Advanced Characterization : Atomic force microscopy (AFM) in tapping mode maps nanoscale morphology.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.